molecular formula C7H8ClF2NO B13458390 (6-Amino-2,3-difluorophenyl)methanol hydrochloride

(6-Amino-2,3-difluorophenyl)methanol hydrochloride

Cat. No.: B13458390
M. Wt: 195.59 g/mol
InChI Key: HYMUXYLTGYTHGO-UHFFFAOYSA-N
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Description

(6-Amino-2,3-difluorophenyl)methanol hydrochloride is a fluorinated aromatic compound featuring a benzene ring substituted with amino (-NH₂) and difluoro (-F₂) groups at positions 6 and 2/3, respectively, along with a hydroxymethyl (-CH₂OH) group at position 1. The hydrochloride salt enhances its solubility and stability for pharmaceutical or biochemical applications.

Properties

Molecular Formula

C7H8ClF2NO

Molecular Weight

195.59 g/mol

IUPAC Name

(6-amino-2,3-difluorophenyl)methanol;hydrochloride

InChI

InChI=1S/C7H7F2NO.ClH/c8-5-1-2-6(10)4(3-11)7(5)9;/h1-2,11H,3,10H2;1H

InChI Key

HYMUXYLTGYTHGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)CO)F)F.Cl

Origin of Product

United States

Preparation Methods

Direct Fluorination of Aminophenylmethanol Precursors

One common approach involves the selective fluorination of 6-aminophenylmethanol derivatives. Fluorinating agents such as Diethylaminosulfur Trifluoride (DAST) and Selectfluor™ have been widely employed for introducing fluorine atoms at the 2 and 3 positions of the phenyl ring. DAST is particularly effective for selective fluorination of alcohols and aromatic systems under mild conditions, avoiding harsh reagents and extreme temperatures.

  • Reaction Conditions: Typically, the aminophenylmethanol precursor is treated with DAST at controlled temperatures (0–25 °C) in anhydrous solvents like dichloromethane.
  • Advantages: High regioselectivity, mild reaction conditions, and good yields.
  • Limitations: Requires careful handling due to the reactivity of DAST and potential side reactions with amino groups.

Multi-step Synthesis via Halogenated Pyrimidine Intermediates

An alternative synthetic strategy involves constructing the difluorophenyl ring via halogenated pyrimidine intermediates, followed by functional group transformations to install the amino and hydroxymethyl groups. This method is exemplified in the synthesis of ticagrelor analogues, where 2,3-difluorophenyl moieties are constructed through strategic substitution and reduction steps.

  • Key Steps:
    • Starting from 4,6-dichloro-2-(alkylthio)pyrimidines, nitration and reduction afford 5-amino derivatives.
    • Subsequent regioselective coupling with cyclopropyl amines and nucleophilic substitution introduces difluorophenyl groups.
    • Hydroxymethylation is achieved via selective reduction or substitution reactions.
  • Reaction Conditions: Use of bases such as triethylamine, solvents like acetonitrile, and controlled heating (80–110 °C).
  • Advantages: Allows precise control over substitution patterns and functional group placements.
  • Limitations: Multi-step process with intermediate purifications required.

Reduction and Diazotization Techniques

Reduction of nitro-substituted intermediates to amino derivatives is commonly performed using iron powder in acidic methanol or acetic acid media, yielding high purity amines. Diazotization of amino intermediates enables further functionalization, such as substitution with nucleophiles or fluorinating agents.

  • Typical reagents: Iron powder, hydrochloric acid or acetic acid, sodium nitrite for diazotization.
  • Applications: Preparation of amino groups and subsequent transformation to difluoro functionalities.
  • Yields: Often above 85%, with clean reaction profiles.

Data Tables Summarizing Key Preparation Parameters

Preparation Step Reagents/Conditions Yield (%) Notes
Fluorination with DAST DAST, CH2Cl2, 0–25 °C 70–85 Selective fluorination of phenyl ring
Nitration of 2-(alkylthio)pyrimidines HNO3, Acetic acid, 5 °C, 1 h 65–75 Introduces nitro group
Reduction of nitro to amino Fe powder, MeOH/AcOH, RT, 1 h 85–95 High purity amino derivatives
Diazotization NaNO2, HCl, 0–5 °C 80–90 Prepares diazonium intermediates
Hydroxymethylation Selective reduction or substitution 60–80 Introduces hydroxymethyl group

Research Discoveries and Analytical Insights

  • Regioselectivity in Fluorination: Studies indicate that the use of DAST and Selectfluor™ allows for regioselective difluorination at the 2 and 3 positions of the phenyl ring without affecting the amino or hydroxymethyl groups, which is critical for maintaining biological activity.

  • Avoidance of Hazardous Reagents: Recent patents describe synthetic routes that avoid hazardous reagents such as sodium hydride and diazomethane, favoring safer and more environmentally benign conditions.

  • Purification Techniques: The processes have been optimized to minimize the need for column chromatography, favoring crystallization and salt formation (e.g., hydrochloride salt) for purification, enhancing scalability and reducing waste.

  • Yield Optimization: Multi-step synthetic sequences have been refined to achieve overall yields exceeding 70%, with individual steps often surpassing 85%, demonstrating the efficiency of these methods.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-2,3-difluorophenyl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(6-Amino-2,3-difluorophenyl)methanol hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Amino-2,3-difluorophenyl)methanol hydrochloride involves its interaction with molecular targets and pathways within biological systems. The amino and fluorine groups play a crucial role in these interactions, potentially affecting enzyme activity, receptor binding, and other biochemical processes. Detailed studies are required to fully elucidate the specific mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Functional Groups

2-(6-Amino-2,3-difluorophenyl)ethan-1-ol ()
  • Structural Difference : Replaces the hydroxymethyl group (-CH₂OH) with a hydroxyethyl (-CH₂CH₂OH) chain.
  • Impact: Increased hydrophobicity due to the longer alkyl chain may alter solubility and membrane permeability.
Ethyl 2-(6-Amino-2,3-dichlorobenzylamino)acetate ()
  • Structural Difference : Substitutes fluorine with chlorine at positions 2/3 and introduces an ester (-COOEt) group.
  • The ester group may enhance lipophilicity but reduce metabolic stability .
rac-(1R,2S)-2-(4-Bromo-2,3-difluorophenyl)cyclopropan-1-amine Hydrochloride ()
  • Structural Difference : Incorporates a cyclopropane ring and bromine at position 3.
  • Bromine’s bulkiness may interfere with target interactions compared to smaller halogens like fluorine .

Core Ring Modifications

2,3-Dimethyl-2H-indazol-6-amine Hydrochloride ()
  • Structural Difference : Replaces the benzene ring with an indazole (benzene fused with pyrazole) and adds methyl groups at positions 2/3.
  • Impact : The indazole core enhances π-π stacking interactions in biological systems. Methyl groups may improve metabolic stability but reduce solubility. This compound is marketed with a Certificate of Analysis (COA), indicating industrial relevance .
2-Amino-2-(6-chloropyridin-3-yl)ethan-1-ol Dihydrochloride ()
  • Structural Difference : Substitutes benzene with pyridine and adds a chlorine atom.
  • Chlorine’s electron-withdrawing effect may enhance reactivity in nucleophilic environments .
Anti-Inflammatory Analogs ()

Compounds with 6-aminopyridin-3-ol scaffolds (e.g., A–C) show efficacy in inhibiting TNF-α-induced monocyte adhesion and colitis. While (6-Amino-2,3-difluorophenyl)methanol hydrochloride lacks a pyridine ring, its difluoro and amino groups may similarly disrupt TNF-α signaling pathways .

β-Galactosidase Inhibitors ()

Fluorinated glucopyranosides (e.g., compound 8) demonstrate that β-position hydrophobic groups enhance enzyme inhibition. The difluoro substitution in (6-Amino-2,3-difluorophenyl)methanol hydrochloride may mimic this effect, though its benzene core vs. sugar ring limits direct comparison .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
(6-Amino-2,3-difluorophenyl)methanol HCl C₇H₈ClF₂NO 195.60* -NH₂, -F₂, -CH₂OH High polarity, hydrochloride salt
2-(6-Amino-2,3-difluorophenyl)ethan-1-ol C₈H₁₀F₂NO 189.17 -NH₂, -F₂, -CH₂CH₂OH Discontinued (stability issues)
Ethyl 2-(6-Amino-2,3-dichlorobenzylamino)acetate C₁₁H₁₄Cl₂N₂O₂ 277.15 -NH₂, -Cl₂, -COOEt Lipophilic, ester hydrolysis risk

*Calculated based on standard atomic weights.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Amino-2,3-difluorophenyl)methanol hydrochloride, and how can regioselectivity in fluorination be controlled?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) using fluoride sources (e.g., KF or CsF) under controlled temperatures (80–120°C) to introduce fluorine atoms. Regioselectivity is achieved by optimizing reaction conditions, such as using electron-withdrawing groups to activate specific positions. Catalysts like crown ethers or phase-transfer agents may enhance selectivity. Post-synthetic reduction (e.g., NaBH4) of a ketone intermediate can yield the methanol group. For structural analogs, chlorinated intermediates are often used as precursors (e.g., ).

Q. How should researchers characterize the purity and structural integrity of (6-Amino-2,3-difluorophenyl)methanol hydrochloride?

  • Methodological Answer : Employ a combination of high-performance liquid chromatography (HPLC) with UV detection (retention time comparison) and mass spectrometry (LC-MS) for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to resolve aromatic protons, fluorine coupling, and amine/methanol groups. Elemental analysis or X-ray crystallography (for crystalline derivatives) can validate molecular composition (e.g., ).

Q. What analytical techniques are critical for confirming the presence of the amino and methanol groups?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies N-H (3300–3500 cm⁻¹) and O-H (broad peak ~3200–3600 cm⁻¹) stretches. ¹H NMR detects amine protons (δ 5–6 ppm, broad singlet) and methanol protons (δ 1–3 ppm, split due to adjacent fluorine atoms). Derivatization (e.g., acetylation of the amine) followed by mass spectrometry can further confirm functional groups (e.g., ).

Advanced Research Questions

Q. What strategies mitigate byproduct formation during the synthesis of (6-Amino-2,3-difluorophenyl)methanol hydrochloride?

  • Methodological Answer : Byproducts often arise from over-fluorination or incomplete reduction. Optimize stoichiometry (e.g., limiting fluoride equivalents) and use protective groups (e.g., Boc for amines) to prevent side reactions. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield. Monitor reactions in real-time using thin-layer chromatography (TLC) (e.g., highlights toxicity risks from impurities).

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (e.g., ). For biological assays, maintain pH 6–8 (buffered solutions) to prevent hydrolysis of the methanol group. Store lyophilized samples at –20°C under inert gas to avoid moisture absorption and oxidative degradation.

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